molecular formula C24H21N7O3S2 B2563958 N-(2-(6-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide CAS No. 872996-13-9

N-(2-(6-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide

货号: B2563958
CAS 编号: 872996-13-9
分子量: 519.6
InChI 键: JYFYJVKMXDRMLR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(2-(6-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide is a useful research compound. Its molecular formula is C24H21N7O3S2 and its molecular weight is 519.6. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

N-(2-(6-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide is a complex organic compound that has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound's molecular formula is C24H21N7O2S2C_{24}H_{21}N_{7}O_{2}S_{2}, with a molecular weight of approximately 503.6 g/mol. Its structure includes a benzo[d]thiazole moiety linked to a triazole-pyridazine framework, contributing to its biological activity.

The primary mechanism of action for this compound involves the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the arachidonic acid pathway responsible for inflammation and pain modulation. By inhibiting these enzymes, the compound exhibits anti-inflammatory and analgesic properties.

Anticancer Activity

Recent studies have shown that derivatives of benzothiazole compounds exhibit significant anticancer activity. For instance, compounds related to the benzo[d]thiazole structure have been tested against various human cancer cell lines:

CompoundCancer Cell LineIC50 (nM)
7eSKRB-31.2
7eSW6204.3
7eA54944
7eHepG248

These results indicate that the compound may induce apoptosis in cancer cells, particularly in hepatocellular carcinoma cells (HepG2) .

Antimicrobial Activity

The benzo[d]thiazole moiety has also been associated with antimicrobial properties. Research indicates that compounds containing this structure exhibit antibacterial, antifungal, and antiprotozoal activities. For example, certain derivatives have shown minimal inhibitory concentrations (MIC) as low as 50 µg/mL against various pathogens .

Antioxidant Activity

In addition to its anticancer and antimicrobial effects, the compound has demonstrated antioxidant properties. This activity is essential in mitigating oxidative stress-related cellular damage and may contribute to its overall therapeutic potential.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics within biological systems. The compound's lipophilicity and molecular size facilitate its passage through cellular membranes, enhancing its bioavailability and efficacy in target tissues.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds derived from benzothiazole and triazole frameworks:

  • Synthesis and Evaluation : A series of novel benzothiazole derivatives were synthesized and evaluated for their anticancer properties. Among them, specific compounds showed potent inhibitory activities across multiple cancer cell lines.
  • Mechanistic Studies : Investigations into the mechanism of action revealed that these compounds could modulate key signaling pathways involved in cell proliferation and apoptosis.
  • Clinical Implications : The promising results from preclinical studies suggest that these compounds could be developed into effective therapeutic agents for cancer treatment and other diseases related to inflammation and infection.

属性

IUPAC Name

N-[2-[6-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N7O3S2/c1-34-16-8-6-15(7-9-16)23(33)25-13-12-20-29-28-19-10-11-22(30-31(19)20)35-14-21(32)27-24-26-17-4-2-3-5-18(17)36-24/h2-11H,12-14H2,1H3,(H,25,33)(H,26,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYFYJVKMXDRMLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC(=O)NC4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N7O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。